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5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide

Clathrin-mediated endocytosis Chemical probe benchmarking Plant cell biology

5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 693806-53-0), also designated Endosidin 9 (ES9), is a synthetic thiophene-2-sulfonamide derivative (MF: C₁₀H₇BrN₂O₄S₂; MW: 363.21 g/mol; LogP: 3.44) distinguished by its 5-bromo substituent on the thiophene ring and a 4-nitrophenyl group at the sulfonamide nitrogen. It is commercially available as a research-grade small molecule (≥98% HPLC purity, Sigma-Aldrich SML2726) and is classified as a non-polymeric HETAIN ligand (PDB ligand code: HRS) with a solved X-ray co-crystal structure at 1.6 Å resolution (PDB 6E4L).

Molecular Formula C10H7BrN2O4S2
Molecular Weight 363.2
CAS No. 693806-53-0
Cat. No. B2887558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide
CAS693806-53-0
Molecular FormulaC10H7BrN2O4S2
Molecular Weight363.2
Structural Identifiers
SMILESC1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)[N+](=O)[O-]
InChIInChI=1S/C10H7BrN2O4S2/c11-9-5-6-10(18-9)19(16,17)12-7-1-3-8(4-2-7)13(14)15/h1-6,12H
InChIKeyXAKPASIXPSBWRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 693806-53-0): Essential Procurement Specifications for a Dual-Action Clathrin Probe


5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 693806-53-0), also designated Endosidin 9 (ES9), is a synthetic thiophene-2-sulfonamide derivative (MF: C₁₀H₇BrN₂O₄S₂; MW: 363.21 g/mol; LogP: 3.44) distinguished by its 5-bromo substituent on the thiophene ring and a 4-nitrophenyl group at the sulfonamide nitrogen . It is commercially available as a research-grade small molecule (≥98% HPLC purity, Sigma-Aldrich SML2726) and is classified as a non-polymeric HETAIN ligand (PDB ligand code: HRS) with a solved X-ray co-crystal structure at 1.6 Å resolution (PDB 6E4L) [1]. ES9 functions as both a direct clathrin heavy chain (CHC) binder and a mitochondrial uncoupler (protonophore), a dual mechanism not shared by its closest structural analog ES9-17 or by mechanistically distinct CME inhibitors such as Pitstop 2 and Dynasore [2].

Why Generic Substitution Fails for 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide (Endosidin 9): The Structural and Functional Irreplaceability of the 5-Bromo Motif


The 5-bromo substituent on the thiophene ring is not a passive feature; it is a critical determinant of both binding affinity and functional duality. The de-bromo analog N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 53442-39-0; MW: 284.3 g/mol) lacks the CME inhibitory activity and mitochondrial uncoupling properties reported for ES9, as the bromine atom contributes to hydrophobic contacts within the clathrin N-terminal domain binding pocket resolved in PDB 6E4L [1]. The chemically improved analog ES9-17 (CAS 55854-43-8) was deliberately engineered to eliminate the protonophore activity while retaining CHC binding, with a measured EC₅₀ of 13 μM for FM4-64 uptake inhibition—approximately 2.6-fold less potent than ES9 (IC₅₀ = 5 μM) in the same Arabidopsis root cell assay [1][2]. Other in-class CME inhibitors such as Pitstop 2 (IC₅₀ = 12–15 μM, targeting the clathrin terminal domain–amphiphysin interface) and Dynasore (IC₅₀ = 15 μM, a dynamin GTPase inhibitor) operate through entirely distinct mechanisms and cannot substitute for ES9 in experiments requiring simultaneous CHC engagement and mitochondrial uncoupling [3][4].

Quantitative Differentiation Evidence for 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide versus Closest Analogs and Functional Alternatives


CME Inhibition Potency: ES9 Demonstrates 2.6-Fold Higher Activity than Its Direct Analog ES9-17 and ≥3-Fold Advantage over Pitstop 2 and Dynasore in Arabidopsis Root Cell Assays

ES9 inhibits clathrin-mediated endocytosis (CME) with an IC₅₀ of 5 μM for FM4-64 uptake reduction in Arabidopsis thaliana root epidermal cells, as reported in both the 2019 Nature Chemical Biology paper (Dejonghe et al.) and the 2016 Nature Communications study (Dejonghe et al.) [1][2]. Its direct structural analog ES9-17, which was derived from ES9 by chemical modification to remove protonophore activity, exhibits an EC₅₀ of 13 μM in the identical FM4-64 uptake assay in Arabidopsis—representing a 2.6-fold loss in potency [1]. Pitstop 2, the most widely used alternative CME chemical probe, inhibits transferrin uptake in HeLa cells with IC₅₀ values of 12–15 μM, and Dynasore inhibits dynamin GTPase with an IC₅₀ of 15 μM; both are ≥2.4-fold less potent than ES9 in their respective primary assays and operate through mechanisms that do not involve direct CHC binding [3][4].

Clathrin-mediated endocytosis Chemical probe benchmarking Plant cell biology

Atomic-Level Target Engagement Validation: ES9 Is the Only CME Inhibitor in Its Class with a Solved High-Resolution X-Ray Co-Crystal Structure (PDB 6E4L, 1.6 Å) Demonstrating Direct Clathrin Heavy Chain N-Terminal Domain Binding

The X-ray crystal structure of the human clathrin heavy chain 1 N-terminal domain (nTD) in complex with ES9 was solved at 1.6 Å resolution and deposited as PDB 6E4L, released on 24 April 2019 [1][2]. This structure provides unambiguous atomic-level evidence that ES9 binds directly within the β-propeller domain of CHC, supporting affinity-based target isolation and in vitro binding studies conducted in both Arabidopsis and human cell systems [1]. The ES9 analog ES9-17 was inferred to bind the same site based on functional data, but no co-crystal structure of ES9-17 with CHC has been deposited. Pitstop 2, while also a clathrin-targeting molecule, binds the clathrin terminal domain at the amphiphysin interaction interface—a structurally distinct site—and its co-crystal structures were obtained with the terminal domain only, not the full N-terminal β-propeller [3]. Dynasore targets dynamin rather than clathrin and thus lacks any structural engagement with CHC entirely [4].

Structural biology Target engagement Clathrin heavy chain

Unique Dual Mechanism of Action: ES9 Combines Direct Clathrin Heavy Chain Binding with Mitochondrial Uncoupling (Protonophore Activity), a Functional Duality Absent in ES9-17, Pitstop 2, and Dynasore

The 2016 Nature Communications study (Dejonghe et al.) established that ES9 is both a mitochondrial uncoupler and a potent CME inhibitor, demonstrating that ES9-induced CME inhibition occurs not through ATP depletion but rather through protonophore activity leading to cytoplasmic acidification [1]. Critically, the same study showed that the known tyrosine kinase inhibitor tyrphostin A23—routinely used as a CME blocker—exhibits similar protonophore properties, calling into question its mechanistic specificity [1]. ES9-17 was subsequently designed in the 2019 Nature Chemical Biology paper to eliminate protonophore activity while retaining CHC binding, confirmed by its inability to cause cytoplasmic acidification (FM4-64 uptake EC₅₀ = 13 μM without ATP depletion) [2]. Pitstop 2 operates solely through competitive inhibition of the clathrin terminal domain–amphiphysin protein–protein interaction without affecting mitochondrial proton gradients [3]. Dynasore targets dynamin GTPase activity and does not interact with clathrin or mitochondria [4]. This unique dual pharmacology makes ES9 the only tool compound suitable for studies interrogating the intersection of mitochondrial function and clathrin-mediated trafficking.

Mitochondrial uncoupling Protonophore Endocytosis mechanism

Protein Tyrosine Phosphatase Selectivity Profile: ES9 Exhibits a >33-Fold Selectivity Window Between SHP-1 (IC₅₀ = 3 μM) and LAR-D1 (IC₅₀ > 100 μM), a Discriminative Feature Absent from Non-Brominated Thiophene Sulfonamides

BindingDB entry BDBM50348708 (curated from ChEMBL CHEMBL1801440) reports quantitative PTP inhibition data for ES9 across four distinct phosphatases: SHP-1 catalytic domain IC₅₀ = 3,000 nM (3 μM), TC-PTP IC₅₀ = 19,000 nM (19 μM), yeast PTP1 IC₅₀ = 12,000 nM (12 μM), and LAR-D1 IC₅₀ > 100,000 nM (>100 μM), all measured by p-nitrophenol release from pNPP substrate after 10 min preincubation [1]. The selectivity window between SHP-1 (most potently inhibited) and LAR-D1 (least inhibited) exceeds 33-fold. The de-bromo analog N-(4-nitrophenyl)thiophene-2-sulfonamide (CAS 53442-39-0) lacks this PTP inhibition profile entirely, as no quantitative phosphatase inhibition data are reported for it in BindingDB or ChEMBL, and its smaller molecular surface area (removal of bromine reduces hydrophobic contact potential) is inconsistent with the binding requirements for the PTP catalytic cleft observed for halogenated sulfonamide inhibitors [2][3].

Protein tyrosine phosphatase Selectivity profiling Chemical biology

PPARγ Agonist Activity: ES9 Activates Peroxisome Proliferator-Activated Receptor Gamma with an EC₅₀ of 340 nM, a Distinct Pharmacological Function Not Reported for ES9-17, Pitstop 2, or Dynasore

BindingDB reports that ES9 acts as a PPARγ agonist with an EC₅₀ of 340 nM, measured in HepG2 cells co-expressing a PPRE-driven luciferase reporter after 24 h treatment [1]. This nuclear receptor activity represents a distinct pharmacological dimension beyond CME inhibition and mitochondrial uncoupling. Neither ES9-17, Pitstop 2, nor Dynasore has been reported to possess PPARγ agonist activity in the published literature or in major bioactivity databases (ChEMBL, BindingDB) [2]. The presence of the 4-nitrophenyl sulfonamide moiety, common to several PPARγ ligands, may contribute to this activity, but the 5-bromo substituent likely modulates the binding pose and transcriptional activation efficacy. This polypharmacological profile positions ES9 uniquely for applications in metabolic disease research where both endocytic trafficking and PPARγ signaling are implicated.

PPARgamma agonism Nuclear receptor pharmacology Polypharmacology

Cross-Species Validation: ES9 Demonstrates Conserved CME Inhibitory Activity Across Plant (Arabidopsis), Human (HeLa), and Insect (Drosophila) Systems, a Breadth of Species Coverage Not Matched by ES9-17 or Pitstop 2

ES9 has been functionally validated as a CME inhibitor in three evolutionarily divergent eukaryotic systems: Arabidopsis thaliana (plant), HeLa cells (human), and Drosophila melanogaster neurons (insect), as documented by the primary literature and Sigma-Aldrich product specifications [1]. ES9-17 was shown to inhibit CME in Arabidopsis and HeLa cells but was not validated in Drosophila [1]. Pitstop 2 has been primarily characterized in mammalian cell lines (HeLa, U2OS, COS-7) with limited plant or insect validation, and its reported inactivity or off-target effects in plant systems restrict its utility for cross-kingdom studies [2]. Dynasore has been used in mammalian and Drosophila systems but its dynamin-targeting mechanism does not directly probe clathrin function [3]. The conserved CHC binding site across eukaryotes, confirmed by the human CHC–ES9 co-crystal structure (PDB 6E4L) and the high sequence identity of the CHC N-terminal domain across species, underpins this broad activity and makes ES9 the preferred tool for evolutionary cell biology studies.

Cross-species pharmacology Evolutionary conservation Chemical probe validation

Optimal Research and Industrial Application Scenarios for 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide Based on Quantitative Differentiation Evidence


Structure-Guided Design of Next-Generation Clathrin Inhibitors Using the ES9–CHC Co-Crystal Structure (PDB 6E4L, 1.6 Å)

Medicinal chemistry teams engaged in clathrin-targeted drug discovery should procure ES9 as the reference ligand for structure-based design campaigns. The 1.6 Å resolution co-crystal structure (PDB 6E4L) provides the only atomic-resolution template of a small molecule bound to the full human clathrin heavy chain N-terminal β-propeller domain, enabling accurate docking, pharmacophore modeling, and fragment-based screening that cannot be performed with ES9-17, Pitstop 2, or Dynasore due to the absence of comparable structural data for this specific binding site [1].

Dual-Mechanism Probing of Mitochondrial–Endocytic Crosstalk in Neurodegenerative Disease Models

Neuroscience laboratories investigating the intersection of mitochondrial dysfunction and impaired endocytosis in neurodegeneration (e.g., Parkinson's disease, where both processes are implicated) should select ES9 specifically for its unique combination of mitochondrial uncoupling (protonophore activity) and direct clathrin heavy chain binding [2]. ES9-17 is unsuitable because its engineered removal of protonophore activity precludes mitochondrial effects, while Pitstop 2 and Dynasore lack any mitochondrial uncoupling activity, making ES9 the only single-agent tool capable of simultaneously perturbing both pathways in HeLa cells and Drosophila neurons [1].

Cross-Kingdom Chemical Biology Screening in Plant and Mammalian Endocytosis Core Facilities

Institutional core facilities or screening centers that support both plant biologists (Arabidopsis) and mammalian cell biologists (HeLa, U2OS) with CME perturbation assays should standardize on ES9 as their primary clathrin-directed chemical probe. Its validated activity across Arabidopsis, HeLa cells, and Drosophila neurons eliminates the need to stock multiple species-specific inhibitors; ES9-17 lacks Drosophila validation, and Pitstop 2 exhibits known limitations in plant systems [3]. A single compound inventory reduces procurement complexity and enables cross-lab protocol harmonization.

Multi-Target Pharmacological Profiling for PTP–PPARγ Polypharmacology Studies in Metabolic Disease Research

Metabolic disease research groups requiring simultaneous modulation of protein tyrosine phosphatase signaling (SHP-1 IC₅₀ = 3 μM; TC-PTP IC₅₀ = 19 μM) and PPARγ transcriptional activation (EC₅₀ = 340 nM) should procure ES9 as a unique polypharmacological tool [4]. No alternative compound in the CME inhibitor class (ES9-17, Pitstop 2, Dynasore) possesses this dual PTP–PPARγ activity profile, and co-administration of separate PTP and PPARγ modulators introduces pharmacokinetic confounds that ES9 avoids in cell-based assays [1]. The defined selectivity window (>33-fold between SHP-1 and LAR-D1) further enables target deconvolution experiments in insulin signaling and adipogenesis models.

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